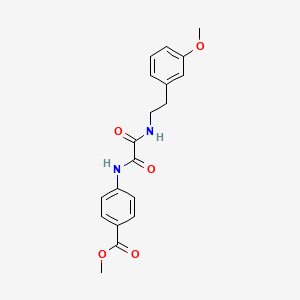

Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate, also known as MPAOB, is a synthetic compound that has shown potential in scientific research applications. It is a derivative of the benzamide family and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Wissenschaftliche Forschungsanwendungen

Photopolymerization

A study by Guillaneuf et al. (2010) discusses the use of a related compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, in photopolymerization processes. This compound, which shares structural similarities with Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate, is proposed as a photoiniferter due to its ability to decompose under UV irradiation to generate alkyl and nitroxide radicals. This suggests potential applications in the development of advanced polymer materials (Guillaneuf et al., 2010).

Cyclization in Organic Synthesis

Ukrainets et al. (2014) describe a process where a structurally similar compound, Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, undergoes cyclization to form anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This indicates its potential use in the synthesis of complex organic compounds, possibly for pharmaceutical applications (Ukrainets et al., 2014).

Synthesis of Heterocyclic Systems

Research by Selič et al. (1997) involves the use of a related compound, Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, for the synthesis of heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones. This could be indicative of the broader utility of compounds like Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate in the synthesis of complex organic molecules, particularly in pharmaceutical research (Selič et al., 1997).

Synthesis of Hyperbranched Aromatic Polyamide

A study by Yang et al. (1999) discusses the synthesis of hyperbranched aromatic polyamide using methyl 3,5-bis(4-aminophenoxy)benzoate, which is structurally related to the compound . This suggests potential applications in material sciences, particularly in the development of novel polymeric materials (Yang et al., 1999).

Wirkmechanismus

Target of Action

It is known that para-aminobenzoic acid (paba) compounds, which this molecule resembles, have shown anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . These properties suggest that the compound could potentially interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It is known that paba compounds can interact with their targets in a variety of ways, often by binding to an active site and modulating the target’s activity . The specific interactions would depend on the nature of the target and the biochemical context.

Biochemical Pathways

Given the potential therapeutic applications of paba compounds, it is likely that this compound could affect a variety of pathways related to inflammation, oxidative stress, cell proliferation, and other processes .

Result of Action

Based on the potential therapeutic applications of paba compounds, it is likely that this compound could have a variety of effects, such as reducing inflammation, combating oxidative stress, inhibiting cell proliferation, and others .

Eigenschaften

IUPAC Name |

methyl 4-[[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-25-16-5-3-4-13(12-16)10-11-20-17(22)18(23)21-15-8-6-14(7-9-15)19(24)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNFYUFXTJOZEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2368825.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)

![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)